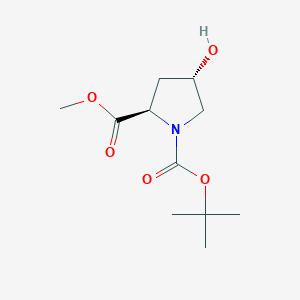

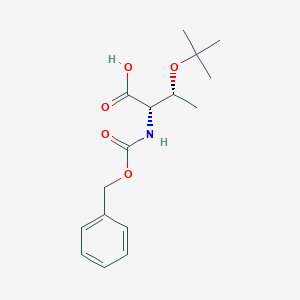

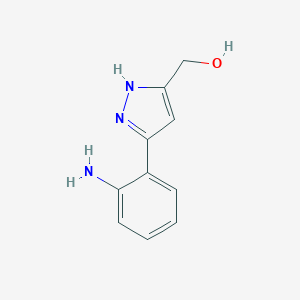

(3-(2-氨基苯基)-1H-吡唑-5-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol” is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this class have also shown potential antipsychotic effects .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines. In the case of the related compound (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone, the most active compound against pentylenetetrazole-induced convulsions was synthesized, demonstrating the potential for creating compounds with significant biological activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, as seen in the crystal structure of a related compound, a Schiff base molecule, which was determined to be monoclinic with specific bond lengths and angles that are typical for such compounds. The Schiff base molecule displays a trans configuration about the C=N bond, and the dihedral angles between the rings indicate the spatial arrangement of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with aldehydes to form Schiff base compounds. These reactions are significant as Schiff bases and their metal complexes have a wide range of applications, particularly in pharmacology and biology .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from the crystallographic data of related compounds. For instance, the crystal structure of the Schiff base compound provides insights into the bond lengths and angles, which are essential for understanding the reactivity and interaction of the molecule with biological targets. The intramolecular hydrogen bonding observed in the structure could also influence the solubility and stability of the compound .

科学研究应用

Application 1: Development of Fluorescent Probes

- Summary of the Application: “(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol” has been used in the development of highly tunable bimane-based fluorescent probes . These probes are indispensable tools for a broad range of biological applications .

- Methods of Application: The probes were designed and synthesized based on the underexplored bimane scaffold . The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms, respectively .

- Results or Outcomes: These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . Finally, the probe demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Application 2: Synthesis of Biologically Active Heterocyclic Compounds

- Summary of the Application: This compound has been used in the synthesis of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles . These derivatives have shown significant biological activity .

- Methods of Application: The derivatives were synthesized from the condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-meth-yl-1H-pyrazol-5(4H)-one with different aromatic amines .

- Results or Outcomes: The derivatives having chlorine as a substituent were found to be more toxic to all six bacteria tested. Among the chloro group compounds, the compound which has a methoxy group was found to be more toxic .

Application 3: Development of CDK2 Inhibitors

- Summary of the Application: Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been developed as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .

- Results or Outcomes: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines. Compounds 14, 13, and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to sorafenib (0.184 ± 0.01 μM) . Compound 14 displayed potent dual activity against the examined cell lines and CDK2 .

Application 4: Synthesis of Biologically Active Heterocyclic Compounds

- Summary of the Application: This compound has been used in the synthesis of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles . These derivatives have shown significant biological activity .

- Methods of Application: The derivatives were synthesized from the condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-meth-yl-1H-pyrazol-5(4H)-one with different aromatic amines .

- Results or Outcomes: The derivatives having chlorine as a substituent were found to be more toxic to all six bacteria tested. Among the chloro group compounds, the compound which has a methoxy group was found to be more toxic .

Application 5: Development of CDK2 Inhibitors

- Summary of the Application: Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been developed as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .

- Results or Outcomes: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines. Compounds 14, 13, and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to sorafenib (0.184 ± 0.01 μM) . Compound 14 displayed potent dual activity against the examined cell lines and CDK2 .

安全和危害

属性

IUPAC Name |

[3-(2-aminophenyl)-1H-pyrazol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVHZSDDUAPTGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=C2)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)

![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)